Cas no 2171231-51-7 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic acid)

2-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral (S)-configured leucine-like backbone, an Fmoc-protected α-amino group, and a hydroxyethylamidoacetic acid side chain, providing versatility in solid-phase peptide synthesis (SPPS). The Fmoc group ensures orthogonal deprotection under mild basic conditions, while the polar hydroxyethyl moiety enhances solubility in common organic solvents. This compound is particularly useful for introducing hydrophilic spacers or functional handles in peptide sequences. Its high purity and well-defined stereochemistry make it suitable for constructing complex peptidomimetics or bioconjugates with precise structural control.
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic acid structure
2171231-51-7 structure
商品名:2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic acid
CAS番号:2171231-51-7
MF:C25H30N2O6
メガワット:454.515507221222
CID:5874938
PubChem ID:165533129

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic acid
    • 2171231-51-7
    • EN300-1579966
    • 2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamido]acetic acid
    • インチ: 1S/C25H30N2O6/c1-16(2)22(13-23(29)27(11-12-28)14-24(30)31)26-25(32)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22,28H,11-15H2,1-2H3,(H,26,32)(H,30,31)/t22-/m0/s1
    • InChIKey: ORIYDTLIYQUCOG-QFIPXVFZSA-N
    • ほほえんだ: O(C(N[C@@H](CC(N(CC(=O)O)CCO)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 454.21038668g/mol
  • どういたいしつりょう: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 662
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1579966-10.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamido]acetic acid
2171231-51-7
10g
$14487.0 2023-06-05
Enamine
EN300-1579966-250mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamido]acetic acid
2171231-51-7
250mg
$3099.0 2023-09-24
Enamine
EN300-1579966-10000mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamido]acetic acid
2171231-51-7
10000mg
$14487.0 2023-09-24
Enamine
EN300-1579966-0.05g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamido]acetic acid
2171231-51-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1579966-2.5g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamido]acetic acid
2171231-51-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1579966-5000mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamido]acetic acid
2171231-51-7
5000mg
$9769.0 2023-09-24
Enamine
EN300-1579966-1000mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamido]acetic acid
2171231-51-7
1000mg
$3368.0 2023-09-24
Enamine
EN300-1579966-0.1g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamido]acetic acid
2171231-51-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1579966-5.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamido]acetic acid
2171231-51-7
5g
$9769.0 2023-06-05
Enamine
EN300-1579966-1.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamido]acetic acid
2171231-51-7
1g
$3368.0 2023-06-05

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic acid 関連文献

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic acidに関する追加情報

Compound CAS No: 2171231-51-7 - 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic Acid

The compound with CAS No: 2171231-51-7, named 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry, biochemistry, and pharmaceuticals. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxyethylamine moiety, and a chiral center at the 3-position of the pentanamide backbone. The presence of these functional groups makes it a versatile building block for various chemical and biological studies.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as stereoselective synthesis and peptide coupling techniques. The Fmoc group is particularly notable for its role as a protecting group in peptide synthesis, where it temporarily blocks the amine functionality during the assembly of complex peptide sequences. This property has made the compound a valuable tool in the development of novel therapeutic agents and biotechnological products.

One of the most intriguing aspects of this compound is its chiral center at the 3-position of the pentanamide backbone. The (S)-configuration at this position imparts unique stereochemical properties, which are critical for its biological activity and interactions with other molecules. Researchers have exploited this chirality to investigate its role in enantioselective reactions and asymmetric catalysis, opening new avenues for green chemistry and sustainable chemical processes.

The hydroxyethylamine moiety in the molecule adds another layer of functionality, enabling it to participate in hydrogen bonding and other non-covalent interactions. This feature has been instrumental in studying molecular recognition processes and designing drug delivery systems with enhanced bioavailability. Recent studies have demonstrated that this compound can serve as a ligand in metalloenzyme mimics, further expanding its potential applications in catalytic chemistry.

In terms of applications, this compound has found significant use in peptide synthesis, where its Fmoc group plays a pivotal role in protecting amino groups during solid-phase synthesis. The ability to selectively remove the Fmoc group under mild conditions has made it an indispensable reagent in modern peptide chemistry. Additionally, its chiral center has been leveraged in the development of enantiomerically pure compounds, which are essential for studying stereochemical effects in biological systems.

Recent research has also highlighted the potential of this compound in materials science. Its unique combination of functional groups makes it a promising candidate for designing self-assembling materials and supramolecular structures. For instance, studies have shown that this compound can form stable amphiphilic assemblies, which have potential applications in drug delivery and nanotechnology.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry, stereochemistry, and process optimization. Key steps include the installation of the Fmoc group via nucleophilic acyl substitution, the introduction of chirality through asymmetric induction techniques, and the selective protection/deprotection strategies to achieve the desired functionality. These steps require meticulous control over reaction conditions to ensure high yields and purity.

In conclusion, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)-4-methylpentanamidoacetic acid (CAS No: 2171231-51-7) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure, functional groups, and stereochemical properties make it an invaluable tool for researchers seeking to push the boundaries of chemical synthesis and biological applications.

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